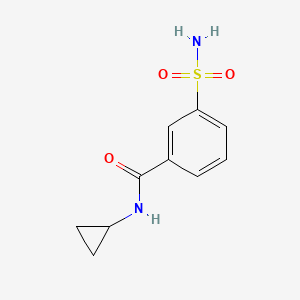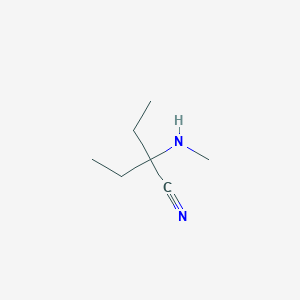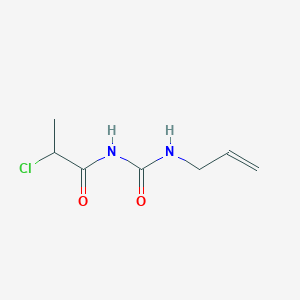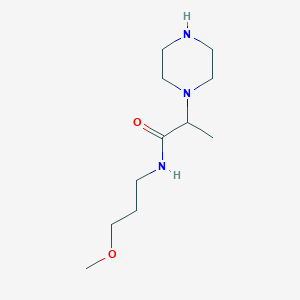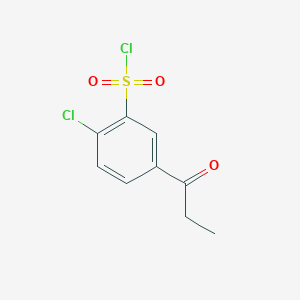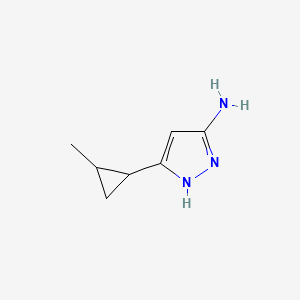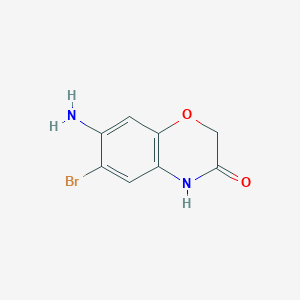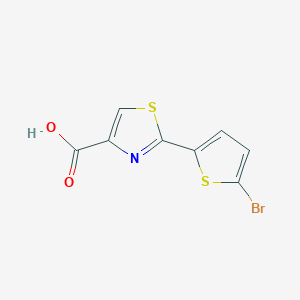
2-(1,3-苯并二氧杂环-5-基)-8-氯喹啉-4-羰基氯
描述
The compound “2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a benzodioxol group, a quinoline group, and a carbonyl chloride group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzodioxol and quinoline rings, and the introduction of the carbonyl chloride group . The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzodioxol and quinoline rings, and the carbonyl chloride group . These groups would likely confer specific physical and chemical properties to the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzodioxol, quinoline, and carbonyl chloride groups . The carbonyl chloride group, in particular, is highly reactive and could undergo various reactions, including nucleophilic acyl substitution.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the benzodioxol and quinoline rings could impact its solubility, while the carbonyl chloride group could affect its reactivity.科学研究应用
催化不对称反应
Yoon、Ramesh、Kim、Ryu 和 Ahn(2006 年)的一项研究探讨了手性 C2 对称 NCN 配体的合成及其在催化不对称反应中的应用。这项研究意义重大,因为它展示了在不对称合成中使用与 2-(1,3-苯并二氧杂环-5-基)-8-氯喹啉-4-羰基氯在结构上相关的配体的潜在应用。该研究展示了这些配体在羟醛反应和硅基氰化反应中的应用,突出了它们在有机合成和药物研究中的潜力 (Yoon 等人,2006 年)。
杂环构建模块
2020 年,Funt、Krivolapova、Khoroshilova、Novikov 和 Khlebnikov 进行了一项关于制备新型反应性杂环构建模块的研究。他们合成了 2H-吖嗪-2-羰基叠氮化物,该叠氮化物是使用与 2-(1,3-苯并二氧杂环-5-基)-8-氯喹啉-4-羰基氯在结构上相似的化合物生成的。这项研究证明了此类化合物在构建复杂杂环结构中的用途,这些结构在药物化学和药物设计中具有广泛的应用 (Funt 等人,2020 年)。
抗菌活性
Desai、Dodiya 和 Shihory(2011 年)研究了新型喹唑啉酮-噻唑烷二酮-喹啉化合物的合成,突出了与 2-(1,3-苯并二氧杂环-5-基)-8-氯喹啉-4-羰基氯相关的化合物的抗菌潜力。他们的研究强调了此类化合物在开发新的抗菌剂中的重要性,这在对抗耐药细菌和真菌的持续斗争中至关重要 (Desai 等人,2011 年)。
固态发光特性
Srivastava、Singh 和 Mishra(2016 年)合成并表征了基于 1,8-萘酰亚胺的新化合物,这些化合物在结构上与 2-(1,3-苯并二氧杂环-5-基)-8-氯喹啉-4-羰基氯相关。他们的研究提供了对这些化合物的光物理性质的见解,尤其是它们的固态发射特性。这项研究为光学应用和成像技术材料的开发开辟了新的可能性 (Srivastava 等人,2016 年)。
作用机制
Target of Action
Similar compounds have been shown to targetGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .
Mode of Action
For instance, some compounds inhibit the activity of their target proteins, altering the normal functioning of the cell .
Biochemical Pathways
Given the potential target (gsk-3β), it can be inferred that the compound may influence pathways related to metabolism, cell cycle regulation, and gene expression .
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
安全和危害
生化分析
Biochemical Properties
2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2 . The inhibition of these enzymes can lead to a reduction in the synthesis of prostaglandins, which are involved in inflammation and pain signaling pathways. Additionally, 2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride interacts with tubulin, a protein that is crucial for microtubule formation . By binding to tubulin, this compound can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of 2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the S phase and promotes apoptosis . This is achieved through its interaction with tubulin, which disrupts microtubule assembly and inhibits cell division. Furthermore, 2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride has been observed to modulate cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . By inhibiting this pathway, the compound can reduce the expression of genes involved in inflammation and cell survival.
Molecular Mechanism
At the molecular level, 2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride exerts its effects through several mechanisms. The compound binds to the active sites of cyclooxygenase enzymes, thereby inhibiting their catalytic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, leading to anti-inflammatory effects. Additionally, the interaction of 2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride with tubulin involves binding to the colchicine-binding site, which disrupts microtubule polymerization . This disruption results in the inhibition of mitosis and induction of apoptosis in rapidly dividing cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade when exposed to prolonged light or heat . In in vitro studies, the long-term exposure of cells to this compound has shown sustained inhibition of cell proliferation and induction of apoptosis . The degradation products of 2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride have not been extensively studied, and their potential effects on cellular function remain unclear.
Dosage Effects in Animal Models
The effects of 2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit inflammation and reduce tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal therapeutic dosage to maximize efficacy while minimizing toxicity.
Metabolic Pathways
2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, followed by conjugation reactions mediated by transferases . These metabolic processes result in the formation of more water-soluble metabolites that can be excreted via the kidneys.
Transport and Distribution
Within cells and tissues, 2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transport proteins such as P-glycoprotein, which can influence its cellular uptake and efflux . The distribution of 2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, post-translational modifications such as phosphorylation can influence the targeting of the compound to specific cellular compartments . These modifications can affect the compound’s stability and its ability to exert its biochemical effects.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-8-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2NO3/c18-12-3-1-2-10-11(17(19)21)7-13(20-16(10)12)9-4-5-14-15(6-9)23-8-22-14/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEVGRIXBDGKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=CC=C4Cl)C(=C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline](/img/structure/B1372322.png)
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride](/img/structure/B1372323.png)
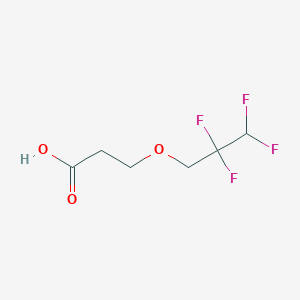
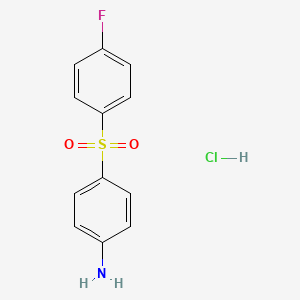
![2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1372328.png)
